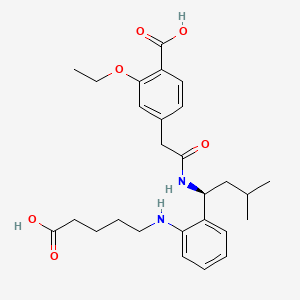

2-Despiperidinyl-2-(4-carboxybutyl)amino)repaglinide

説明

レパグリニドは、非インスリン依存性糖尿病(NIDDM)の治療に使用される経口血糖降下薬です。 これは、膵臓のβ細胞に結合してインスリンの放出を刺激することにより作用する、短時間作用型のインスリン分泌促進薬であるメグリチニド系に属します 。 レパグリニドは肝臓で広く代謝され、胆汁中に排泄されます .

特性

CAS番号 |

1363721-68-9 |

|---|---|

分子式 |

C27H36N2O6 |

分子量 |

484.6 g/mol |

IUPAC名 |

4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |

InChI |

InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1 |

InChIキー |

ZOMBGPVQRXZSGW-QHCPKHFHSA-N |

異性体SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |

正規SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

化学反応の分析

科学的研究の応用

Repaglinide has a wide range of scientific research applications. In chemistry, it is used to study the kinetics of drug degradation and compatibility with various excipients . In biology and medicine, it is used to improve glycemic control in patients with type 2 diabetes . It is also used in the development of novel drug delivery systems, such as nanosuspension-based buccal films and transdermal patches, to enhance bioavailability and manage diabetes .

作用機序

類似化合物との比較

レパグリニドは、メトホルミンやナテグリニドなどの他の血糖降下薬と比較されることがよくあります。 メトホルミンは身体のインスリンに対する反応を改善しますが、レパグリニドは直接インスリンの放出を刺激します 。 ナテグリニドと比較して、レパグリニドは作用の発症が速く、食後の血糖値を低下させる効果が高くなっています 。 他の類似の化合物には、スルホニル尿素剤やチアゾリジンジオン剤があり、これらもインスリン分泌または作用を増強することによって作用します .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。